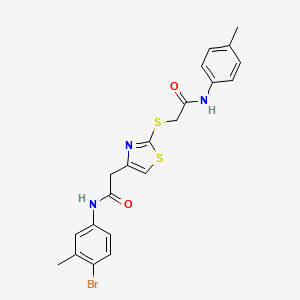

N-(4-bromo-3-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O2S2/c1-13-3-5-15(6-4-13)23-20(27)12-29-21-25-17(11-28-21)10-19(26)24-16-7-8-18(22)14(2)9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNARZOOZCRHAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and specific case studies demonstrating its effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-bromo-3-methylaniline with thiazole derivatives, followed by acetamide formation. The detailed synthetic route is crucial for ensuring high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.

The presence of the thiazole ring enhances its reactivity and potential for biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against various pathogens. For instance, it has been tested against multi-drug resistant strains of bacteria such as Salmonella Typhi. The minimum inhibitory concentration (MIC) values indicate effective inhibition:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| XDR-Salmonella Typhi | 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |

These findings highlight the compound's potential as an antibacterial agent.

Case Studies

-

Anticancer Efficacy in Animal Models

- A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, indicating its potential effectiveness in vivo.

-

Synergistic Effects with Other Drugs

- The compound has been investigated for its synergistic effects when combined with established chemotherapeutics like cisplatin. Results showed enhanced cytotoxicity in cancer cells, suggesting a potential combination therapy approach.

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiazole core distinguishes it from triazole- or pyrimidinone-containing analogs. Bromination at the aryl position may enhance stability compared to non-halogenated derivatives .

- Synthetic routes for thiazole-acetamides often involve alkylation or condensation reactions, as seen in , but the target compound’s synthesis likely requires specialized steps for the 2-oxo-p-tolylamino moiety.

Other Heterocyclic Acetamides

Acetamides fused with non-thiazole heterocycles exhibit diverse pharmacological profiles:

Key Observations :

- Quinazolinone derivatives (e.g., ) exhibit higher melting points (>250°C) compared to thiazole analogs, suggesting greater crystallinity.

Bromoaryl-Substituted Acetamides

Bromo substituents are common in drug design for modulating pharmacokinetics:

Key Observations :

- The p-tolylamino group in the target compound may offer steric and electronic advantages over simpler aryl amines in receptor binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-bromo-3-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of 2-amino-4-substituted thiazole derivatives with acetonitrile in acidic media (e.g., HCl or H₂SO₄) using anhydrous AlCl₃ as a catalyst to form the thiazole-acetamide backbone .

- Step 2 : Introduce the p-tolylamino group via nucleophilic substitution or coupling reactions. For example, react the thiazole intermediate with 2-bromo-N-(p-tolyl)acetamide under basic conditions (K₂CO₃/MeCN) .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:halide) to improve yields (e.g., up to 91% as reported for analogous compounds) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Characterization Workflow :

- 1H/13C NMR : Confirm the presence of the p-tolylamino group (δ 7.1–7.3 ppm for aromatic protons) and the thiazole ring (δ 2.5–3.0 ppm for methylene groups adjacent to sulfur) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide, N-H bend at ~1550 cm⁻¹ for the amine) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calc. 534.09857 vs. observed 534.10584 for related compounds) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?

- Approach :

- Dose-Response Studies : Test the compound across a range of concentrations (e.g., 1–100 µM) to identify optimal efficacy windows .

- Target Validation : Use molecular docking to assess binding affinity to proposed targets (e.g., TLR4 or kinase enzymes) and compare with experimental IC₅₀ values .

- Mechanistic Profiling : Employ proteomics or transcriptomics to identify off-target effects. For example, ULK1-recruiting chimeras (AUTACs) have been used to study protein degradation pathways .

Q. How do substituents on the thiazole ring influence pharmacokinetic properties?

- Key Findings :

- Lipophilicity : Bromine and methyl groups on the phenyl ring enhance membrane permeability (logP >3.5 predicted via QSAR) .

- Metabolic Stability : Electron-withdrawing groups (e.g., -Br) reduce oxidative metabolism, as seen in analogs with extended plasma half-lives .

- Table 1 : Substituent Effects on Pharmacokinetics

| Substituent Position | logP | Plasma Half-life (h) |

|---|---|---|

| 4-Bromo-3-methyl | 3.8 | 6.2 |

| 4-Chloro | 3.2 | 4.1 |

| 4-Methoxy | 2.5 | 3.0 |

Q. What experimental designs are recommended for studying the compound’s mechanism of action in cancer or infectious disease models?

- In Vitro Models :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Screening : Test in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC₅₀ values to controls like doxorubicin .

- In Vivo Models :

- Xenograft Studies : Administer 10–50 mg/kg daily via intraperitoneal injection to assess tumor growth inhibition in nude mice .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thiazole ring formation to avoid hydrolysis of intermediates .

- Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ChemDraw) to confirm regiochemistry .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.